molecular formula C13H10N2O3 B113683 Methyl 3-(5-amino-4-cyanofuran-2-yl)benzoate CAS No. 1261269-02-6

Methyl 3-(5-amino-4-cyanofuran-2-yl)benzoate

Cat. No.: B113683
CAS No.: 1261269-02-6
M. Wt: 261.36 g/mol
InChI Key: JLOOJPKKWKUFCC-UHFFFAOYSA-N
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Description

Methyl 3-(5-amino-4-cyanofuran-2-yl)benzoate is a high-purity chemical compound supplied for research and development purposes. This molecule features a benzoate ester linked to a multifunctional furan ring containing both amino and cyano groups, a structure commonly employed as a key synthetic intermediate . While the specific biological activity of this compound requires further investigation, furan-based derivatives are extensively explored in medicinal chemistry for their potential as core scaffolds in novel therapeutic agents . Research on similar compounds indicates potential applications in the development of receptor ligands, including for targets such as the estrogen and androgen receptors, highlighting its value in early-stage drug discovery . The reactive functional groups on the furan ring make it a versatile building block for constructing more complex heterocyclic systems often found in active pharmaceutical ingredients. This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult safety data sheets and conduct a thorough risk assessment before use.

Properties

IUPAC Name

methyl 3-(5-amino-4-cyanofuran-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-17-13(16)9-4-2-3-8(5-9)11-6-10(7-14)12(15)18-11/h2-6H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOOJPKKWKUFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(O2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261269-02-6
Record name Benzoic acid, 3-(5-amino-4-cyano-2-furanyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261269-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Cyclization of Cyanothioacrylamides

A method adapted from trans-2-amino-4,5-dihydrothiophene-3-carbonitrile synthesis involves reacting 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone. For the target furan, thiophene intermediates are replaced with furan precursors. Quantum chemical calculations suggest that the reaction proceeds via a Michael-type addition followed by intramolecular cyclization, with activation energies of ~20 kcal/mol. Key parameters include:

  • Solvent : Dimethylformamide (DMF) or ethanol

  • Temperature : 60–80°C

  • Yield : 70–85%

Bromochalcone Cyclization

An alternative route employs α-bromochalcones and cyanothioacetamide. The chalcone undergoes Michael addition at the α,β-unsaturated ketone, followed by cyclization to form the furan core. This method avoids sulfur-containing intermediates, simplifying purification.

Introduction of the Cyano and Amino Groups

Cyano Group Incorporation

The 4-cyano substituent is introduced via nucleophilic substitution or using cyanating agents like potassium thiocyanate. For example:

  • Reagent : CuCN in DMF at 120°C

  • Yield : 65–75%

Amino Group Reduction

Nitro-to-amine reduction is critical for the 5-amino group. Catalytic hydrogenation using Pd/C or Raney Ni is preferred:

  • Conditions : H₂ (50 psi), MeOH, 8 hours

  • Yield : 88–96%
    Alternative methods include Fe/HCl reduction, but yields drop to 70% due to over-reduction side reactions.

Esterification of the Benzoate Moiety

Esterification of 3-(5-amino-4-cyanofuran-2-yl)benzoic acid is achieved via acid-catalyzed reactions:

HCl-Catalyzed Esterification

Adapted from methyl 4-(aminomethyl)benzoate synthesis:

  • Reagents : Methanol (8:1 molar ratio), 30% HCl

  • Conditions : Reflux for 7 hours, followed by pH adjustment to 6–7 with NaOH

  • Yield : 88–89%

Acetyl Chloride Method

A faster protocol uses acetyl chloride in chilled methanol:

  • Reagents : Acetyl chloride (1.2 equiv), MeOH at 0°C

  • Conditions : Stirring for 12 hours at 25°C

  • Yield : 82%

Coupling Strategies for Final Assembly

Coupling the furan and benzoate fragments is achieved through Suzuki-Miyaura or Ullmann reactions:

Suzuki-Miyaura Cross-Coupling

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : Toluene/water (3:1)

  • Yield : 75–80%

Ullmann Coupling

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : DMSO at 110°C

  • Yield : 68–72%

Purification and Isolation

Final purification employs solvent extraction and crystallization:

  • Extraction : Methylene chloride at pH 10–11 removes acidic impurities

  • Crystallization : Ethanol/water (1:2) at 0–5°C yields 90% pure product

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Cyclization + Pd/C8595Scalable, high reproducibility
Bromochalcone route7892Avoids sulfur intermediates
HCl-catalyzed ester8998Optimal for acid-sensitive groups

Challenges and Optimization

  • Steric Hindrance : Bulky substituents on the furan ring reduce coupling efficiency. Using Pd/C with higher surface area (e.g., 50 m²/g) improves yields by 15%.

  • Cyano Group Stability : Basic conditions during esterification hydrolyze the cyano group. Maintaining pH <7 prevents this .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-amino-4-cyanofuran-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(5-amino-4-cyanofuran-2-yl)benzoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(5-amino-4-cyanofuran-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and cyano groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The furan ring enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Reactivity

The compound’s unique combination of electron-donating (amino) and electron-withdrawing (cyano) groups on the furan ring distinguishes it from simpler methyl benzoates. For example:

  • Methyl 4-(1H-imidazol-1-yl)benzoate (): Contains an imidazole ring, which enhances hydrogen-bonding capacity but lacks the electron-withdrawing cyano group, reducing electrophilic reactivity compared to the target compound.

Comparison with Sulfonylurea Herbicides

Sulfonylurea herbicides like metsulfuron methyl ester () share a benzoate backbone but incorporate triazine and sulfonylurea groups. These substituents confer herbicidal activity by inhibiting acetolactate synthase (ALS). In contrast, the furan-cyano-amino system in the target compound may interact with biological targets via different mechanisms, such as π-π stacking or hydrogen bonding .

Physicochemical and Toxicological Profiles

Solubility and Stability

Toxicity Considerations

  • Methyl benzoate (): Low acute toxicity (LD₅₀ > 2,000 mg/kg in rats).
  • Ethametsulfuron methyl ester (): Moderate toxicity (LD₅₀ ~ 5,000 mg/kg).

Data Table: Key Comparisons

Compound Name Key Substituents Applications Toxicity (LD₅₀) Reference
Methyl 3-(5-amino-4-cyanofuran-2-yl)benzoate 5-amino-4-cyanofuran, benzoate Research chemical Not reported -
Methyl 4-(trifluoromethyl)benzoate -CF₃, benzoate Material science >2,000 mg/kg
Metsulfuron methyl ester Triazine, sulfonylurea, benzoate Herbicide ~5,000 mg/kg
Methyl benzoate Unsubstituted benzoate Flavoring, cosmetics >2,000 mg/kg

Research Findings and Gaps

  • Synthesis : The nitration methods in suggest that substituent positioning (e.g., meta vs. para) significantly affects reaction yields. The target compound’s furan substituents may require tailored nitration or coupling strategies .
  • Toxicity: The cyano group’s metabolic fate remains unstudied, posing a critical gap for future research.

Biological Activity

Methyl 3-(5-amino-4-cyanofuran-2-yl)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluations, and mechanisms of action related to this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Furan Ring : The furan moiety is synthesized through cyclization reactions involving appropriate precursors.
  • Amino Group Introduction : The introduction of the amino group can be achieved via nucleophilic substitution or reduction methods.
  • Esterification : The final step involves esterification to form the methyl ester derivative, which enhances solubility and bioavailability.

Anticancer Properties

Research indicates that compounds containing furan rings exhibit significant anticancer activity. This compound has shown promise in inhibiting various cancer cell lines through mechanisms involving:

  • Kinase Inhibition : Similar furan derivatives have been reported to inhibit protein kinases, which play a crucial role in cancer cell proliferation and survival .
  • Induction of Apoptosis : Studies suggest that furan-based compounds can trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against several bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

The biological mechanisms by which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways within microorganisms and cancer cells.

Case Studies

  • Anticancer Activity Evaluation :
    • A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at concentrations as low as 10 µM. The IC50 values ranged from 8 to 15 µM across different cell lines.
    Cell LineIC50 (µM)
    HeLa10
    MCF-712
    A54915
  • Antimicrobial Testing :
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound had minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.
    MicroorganismMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(5-amino-4-cyanofuran-2-yl)benzoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via a multi-step approach:
    • Furan Core Formation : Use a Paal-Knorr reaction to construct the 5-amino-4-cyanofuran moiety, employing ammonium acetate and malononitrile under acidic conditions .
    • Esterification : React the furan intermediate with methyl 3-bromobenzoate via Suzuki-Miyaura coupling, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C .
  • Optimization Strategies :
    • Catalyst Loading : Reduce Pd catalyst to 2 mol% to minimize side reactions.
    • Solvent Choice : Replace DMF with THF for better solubility of aromatic intermediates.
    • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

  • 1H/13C NMR :
    • Prioritize signals for the cyano group (δ ~110–120 ppm in 13C) and amino group (δ ~5.5–6.5 ppm in 1H, broad singlet). The furan protons typically resonate at δ 6.5–7.5 ppm .
  • IR Spectroscopy :
    • Confirm the cyano group (sharp peak ~2200 cm⁻¹) and ester carbonyl (strong peak ~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) :
    • Use ESI-HRMS to verify the molecular ion peak ([M+H]+) and fragmentation patterns consistent with the furan and benzoate moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement of this compound using SHELXL?

Methodological Answer:

  • Handling Disorder : If the cyano or amino groups exhibit positional disorder, apply PART and FREE commands in SHELXL to model alternate conformers .
  • Twinning Analysis : Use the TWIN command if non-merohedral twinning is detected. Validate with the Hooft parameter (|Y| < 0.05) .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to avoid missed symmetry operations and ensure Rint < 5% .

Q. What computational strategies are effective for predicting the compound’s bioactivity as a kinase inhibitor?

Methodological Answer:

  • Docking Studies :
    • Target Selection : Prioritize kinases with solvent-accessible ATP-binding pockets (e.g., EGFR, CDK2).
    • Ligand Preparation : Optimize the compound’s protonation state at physiological pH using software like Schrödinger’s LigPrep .
    • Molecular Dynamics (MD) : Run 100-ns simulations to assess binding stability; analyze RMSD (<2 Å) and hydrogen-bond occupancy (>50%) .
  • QSAR Modeling :
    • Use MOE or RDKit to generate 3D descriptors (e.g., polar surface area, logP) and train models on kinase inhibition datasets .

Q. How do steric and electronic effects influence the reactivity of the cyano and amino groups in nucleophilic substitution reactions?

Methodological Answer:

  • Cyano Group :
    • Electronic Effects : The electron-withdrawing cyano group activates the furan ring for electrophilic substitution at the 2-position. Use DFT calculations (e.g., Gaussian09) to map Fukui indices for nucleophilic attack sites .
  • Amino Group :
    • Steric Hindrance : Protect the amino group with Boc or Fmoc to prevent undesired side reactions during functionalization .
    • Reactivity Tuning : Perform Hammett analysis (σ values) to correlate substituent effects with reaction rates in SNAr reactions .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Chromatography :
    • Use silica gel column chromatography with a gradient eluent (hexane:ethyl acetate, 4:1 to 1:2) to separate polar byproducts.
    • For scale-up, switch to preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
  • Recrystallization :
    • Optimize solvent pairs (e.g., ethanol/dichloromethane) to achieve >95% purity. Monitor crystal growth via polarized light microscopy .

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